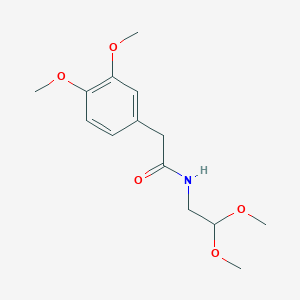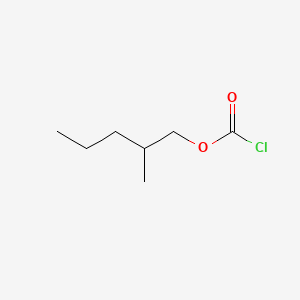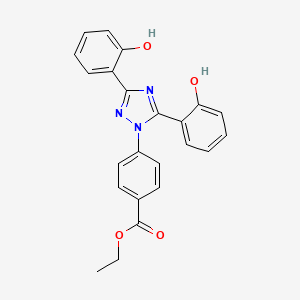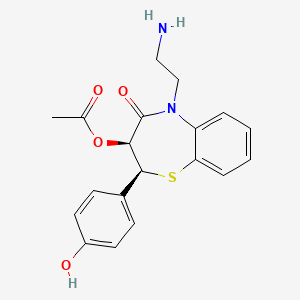
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide
Overview
Description
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide, also known as methoxyacetyl-fentanyl, is a synthetic opioid that has been identified as a novel psychoactive substance. It is a potent analgesic that has been found to be more potent than fentanyl, a commonly used opioid medication.
Scientific Research Applications
Chiral Building Blocks in Organic Synthesis
This compound serves as a precursor for the synthesis of chiral building blocks. The desymmetrization of symmetric compounds like this one is a key strategy to obtain complex molecules with multiple stereogenic centers in a single step. This approach is particularly valuable in creating stereochemically complex molecules, including natural products .
Diastereoselective Synthesis
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide: can be used in diastereoselective synthesis processes. It’s involved in the creation of diastereomeric morpholinone derivatives, which are further transformed into tetrahydroisoquinoline carboxylic acids. These acids are crucial for synthesizing pharmaceuticals and natural products .
Asymmetric Induction
The compound plays a role in substrate-based asymmetric inductions. This process utilizes latent stereogenic centers during asymmetric syntheses, which is explored for the diastereotopic group differentiating reactions. It’s a significant method for inducing chirality in synthetic chemistry .
Synthesis of Tetrahydroisoquinoline Derivatives
It is used in the synthesis of tetrahydroisoquinoline derivatives, which are important scaffolds in medicinal chemistry. These derivatives have applications ranging from anti-inflammatory and anti-viral agents to treatments for Parkinson’s disease .
Desymmetrization Reactions
The compound is involved in desymmetrization reactions, which are powerful strategies in organic synthesis. These reactions convert symmetric precursors into asymmetric products, enabling the formation of multiple chiral centers .
Natural Product Synthesis
This compound is a starting material for the synthesis of various natural products. Its ability to form complex structures with high stereochemical fidelity makes it a valuable tool in the field of natural product synthesis .
Pharmaceutical Applications
Due to its role in the synthesis of chiral building blocks and tetrahydroisoquinoline derivatives, this compound has significant implications in pharmaceutical research. It can lead to the development of new drugs with specific stereochemical requirements .
Advanced Organic Transformations
Lastly, N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide can be utilized in advanced organic transformations. Its structure allows for various reactions that can lead to the creation of novel compounds with potential applications in different fields of chemistry .
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-17-11-6-5-10(7-12(11)18-2)8-13(16)15-9-14(19-3)20-4/h5-7,14H,8-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIGDPKFPQSZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601649.png)
![ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601650.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)




![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
